molecular formula C19H17FN2O3S2 B2530553 N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2034401-79-9

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2530553
CAS No.: 2034401-79-9
M. Wt: 404.47
InChI Key: HUARDNWHNPNDEM-UHFFFAOYSA-N
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Description

The compound N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a hydroxy-substituted ethyl bridge at N2 bearing two distinct thiophene rings (2-yl and 3-yl). While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs suggest that the fluorine atom and thiophene moieties likely influence electronic properties, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c20-15-5-3-13(4-6-15)10-21-17(23)18(24)22-12-19(25,14-7-9-26-11-14)16-2-1-8-27-16/h1-9,11,25H,10,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUARDNWHNPNDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Fluorobenzyl moiety : Enhances lipophilicity and may improve receptor binding.
  • Hydroxyethyl group : Contributes to solubility and potential interactions with biological targets.
  • Oxalamide functional group : Known for diverse biological activities.

Physical and Chemical Properties :

PropertyValue
Molecular FormulaC₁₈H₁₈F₁N₂O₂S₂
Molecular Weight358.48 g/mol
DensityN/A
Melting PointN/A
SolubilitySoluble in DMSO

Synthesis

The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves several steps:

  • Preparation of intermediates : Reaction of 4-fluorobenzylamine with oxalyl chloride to form an oxalamide intermediate.
  • Formation of the final product : The intermediate is then reacted with 2-hydroxy-2-(thiophen-2-yl)ethylamine under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, potentially leading to therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The oxalamide group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The fluorobenzyl moiety can enhance binding affinity to certain receptors, influencing signaling pathways.

Biological Activity

Research indicates that N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising results indicating selective toxicity.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound showed significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
  • Cytotoxicity in Cancer Cells :
    • Research involving various cancer cell lines has indicated that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • In Vivo Studies :
    • Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound, showing promising results in reducing tumor growth without significant toxicity .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound: N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide N1: 4-fluorobenzyl; N2: 2-hydroxyethyl with thiophen-2-yl and thiophen-3-yl Not explicitly provided* ~424.9† Hydroxy group, dual thiophene substitution -
N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide N1: 4-fluorobenzyl; N2: ethyl with furan-thiophene hybrid C20H18FN2O3S 372.4 Furan-thiophene hybrid, no hydroxy group
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide N1: 3-chloro-4-fluorophenyl; N2: same as target compound C18H14ClFN2O3S2 424.9 Chloro-fluorophenyl substitution
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2-methoxy-4-methylbenzyl; N2: pyridin-2-yl ethyl C21H23N3O4 381.4 Approved flavoring agent (Savorymyx® UM33); no thiophene
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide N1: 4-fluorobenzyl; N2: hydroxypropyl with benzo[b]thiophen-2-yl C20H19FN2O3S 386.4 Benzo-fused thiophene; hydroxypropyl bridge

*Derived from structural analogs. †Estimated based on similar compounds (e.g., ).

Functional and Metabolic Differences

  • Thiophene vs. Pyridine/Furan : Thiophene rings (in the target and ) contribute to aromatic π-π interactions, while pyridine (S336) or furan substituents may modulate electronic effects or receptor binding.
  • Metabolism : S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) undergoes rapid metabolism in rat hepatocytes without amide hydrolysis , whereas hydroxy-containing analogs like the target compound might exhibit different metabolic stability due to hydrogen bonding or steric effects.

Regulatory and Application Context

  • Flavoring Agents: S336 has regulatory approval (FEMA 4233) as a flavor enhancer, replacing monosodium glutamate (MSG) in food products . In contrast, thiophene-containing oxalamides (target compound, ) lack reported flavor-related applications, suggesting divergent biological targets or safety profiles.
  • Pharmacokinetics: Limited data exist for thiophene-oxalamides, but S336 shows poor bioavailability in rats despite rapid plasma elimination , highlighting the need for further studies on structurally related compounds.

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